(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid
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Overview
Description
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the thioic acid:
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and thioic acid groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or thiols.
Scientific Research Applications
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar structure but lacks the thioic acid group.
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic acid: Similar structure but lacks the S-acid group.
Uniqueness
The presence of both the Fmoc protecting group and the thioic acid moiety makes (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanethioic S-acid unique
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanethioic S-acid |
InChI |
InChI=1S/C19H19NO4S/c1-11(21)17(18(22)25)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,23)(H,22,25)/t11-,17+/m1/s1 |
InChI Key |
IRPLYMCQTLMVPP-DIFFPNOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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